molecular formula C10H10F2O4S B1423501 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid CAS No. 1178379-42-4

2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid

Cat. No. B1423501
M. Wt: 264.25 g/mol
InChI Key: JUYTVOCQTRYLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid is a chemical compound with the molecular formula C10H10F2O4S . It has a molecular weight of 264.25 . This compound is typically available in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O4S/c11-9(12)6-17(15,16)8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

  • Sulfur Trioxide Reactions with Benzene Derivatives : A study by Ansink and Cerfontain (2010) explored the reactions of various benzene derivatives with sulfur trioxide, including compounds related to 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid. This research contributes to understanding the chemical behavior of similar compounds in reactions with sulfur trioxide, which is crucial in synthesizing many organic compounds (Ansink & Cerfontain, 2010).

  • Chromatographic Separation Techniques : Davadra et al. (2011) developed a method for the separation of stereo isomers of a compound similar to 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid. This study highlights the importance of chromatographic techniques in analyzing and separating complex organic compounds (Davadra et al., 2011).

  • Synthesis and Application in Medicinal Chemistry : Research by Alexiou and Demopoulos (2010) involved synthesizing derivatives of phenylsulfonamides, related to the chemical structure of interest. Their work contributes to the understanding of the potential medicinal applications of these compounds, especially in the context of aldose reductase inhibitors (Alexiou & Demopoulos, 2010).

  • Radioactive Synthesis for Research : Dischino, Banville, and Rémillard (2003) conducted a study on the synthesis of a carbon-14 labeled compound related to 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid. This type of research is essential for understanding the behavior of such compounds in biological systems (Dischino, Banville, & Rémillard, 2003).

Safety And Hazards

The safety data for this compound is currently unavailable online . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

2-[4-(2,2-difluoroethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4S/c11-9(12)6-17(15,16)8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYTVOCQTRYLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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